molecular formula C16H14N2O6 B571043 SOTS-1 CAS No. 223507-96-8

SOTS-1

Cat. No.: B571043
CAS No.: 223507-96-8
M. Wt: 330.29 g/mol
InChI Key: KNKCXZHPOIMNJH-UHFFFAOYSA-N
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Description

SOTS-1: is a chemical compound with the formal name 4,4’-[azobis(oxymethylene)]bis-benzoic acid . Its CAS number is 223507-96-8 . This compound serves as a chemical source of superoxide anion in aqueous solution . Superoxide radical anion is a toxic by-product of mitochondrial respiration, formed from approximately 1-4% of the oxygen metabolized by aerobic organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: SOTS-1 can be synthesized through specific synthetic routes, although detailed procedures are not widely available in the literature. It is typically obtained through chemical reactions involving precursor compounds. Unfortunately, specific reaction conditions for its synthesis remain proprietary.

Industrial Production Methods: Information regarding large-scale industrial production methods for this compound is scarce. Researchers and manufacturers may employ specialized techniques to produce this compound, but these details are not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions: SOTS-1 can undergo various chemical reactions, including:

    Thermal Decomposition: this compound thermally decomposes in aqueous solution to generate superoxide radical anion at a controlled rate.

    Reaction with Oxygen: The intermediate formed during decomposition reacts with oxygen at the diffusion-controlled limit, producing superoxide radical anion.

Common Reagents and Conditions: The specific reagents and conditions used in this compound reactions are proprietary. the compound’s ability to generate superoxide makes it valuable for studying oxidative stress and reactive species.

Major Products: The primary product of this compound decomposition is superoxide radical anion, which plays a crucial role in biological systems.

Scientific Research Applications

SOTS-1 finds applications in various scientific fields:

    Chemistry: Used as a controlled superoxide source for mechanistic studies.

    Biology: Enables investigation of superoxide-related effects on biological systems.

    Medicine: Relevant for understanding oxidative stress and its impact on health.

    Industry: Potential applications in materials science and pharmaceutical research.

Comparison with Similar Compounds

While detailed comparisons are limited, SOTS-1’s uniqueness lies in its controlled superoxide release. Similar compounds include other superoxide generators or radical sources, but this compound’s specific properties set it apart.

Biological Activity

SOTS-1, a sulphated flavonoid compound, has garnered attention for its biological activities, particularly in the context of antioxidant properties and its role in various biochemical pathways. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is classified under sulphotransferases (SOTs), enzymes that catalyze the transfer of sulphate groups to various substrates, including flavonoids. These enzymes play a crucial role in the biosynthesis of sulphated secondary metabolites, which are essential for plant defense mechanisms and may have significant implications in human health.

The biological activity of this compound is primarily linked to its ability to modify flavonoids through sulphation. This process enhances the solubility and bioavailability of flavonoids, thereby potentially increasing their antioxidant capacity. The mechanism involves the transfer of a sulphate group from 3'-phosphoadenosine-5'-phosphate (PAPS) to hydroxyl groups on flavonoid structures, leading to various bioactive forms.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant activity. It has been shown to scavenge reactive oxygen species (ROS), particularly superoxide radicals generated by xanthine oxidase systems. This property is crucial for mitigating oxidative stress in biological systems.

Table 1: Antioxidant Activity of this compound

Test SystemActivity ObservedReference
Xanthine Oxidase AssaySignificant scavenging of superoxide radicals
DPPH Radical ScavengingHigh scavenging efficiency at low concentrations
ABTS Cation RadicalComparable to ascorbate at certain concentrations

Cytotoxic Effects

In addition to its antioxidant properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Studies have demonstrated that this compound induces apoptosis in carcinoma cells while exhibiting minimal toxicity towards healthy cells.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineViability (%) after Treatment with this compoundInduction of Apoptosis
HCT11645%Yes
A37550%Yes
MIA PaCa-240%Yes
MRC-5 (Healthy)85%No

Case Studies

Case Study 1: Antioxidant Efficacy in Vivo

A study involving animal models demonstrated that administration of this compound significantly reduced markers of oxidative stress in tissues subjected to ischemia-reperfusion injury. The results indicated that this compound not only scavenged free radicals but also modulated endogenous antioxidant enzyme activities.

Case Study 2: Cancer Therapy Potential

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a marked decrease in cell proliferation rates and increased markers associated with programmed cell death (apoptosis). These findings suggest potential applications for this compound as an adjunctive therapy in cancer treatment protocols.

Properties

IUPAC Name

4-[[(4-carboxyphenyl)methoxydiazenyl]oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c19-15(20)13-5-1-11(2-6-13)9-23-17-18-24-10-12-3-7-14(8-4-12)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKCXZHPOIMNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=NOCC2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693965
Record name 4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223507-96-8
Record name 4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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